molecular formula C12H8N2O2 B1297759 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-64-3

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No.: B1297759
CAS No.: 27295-64-3
M. Wt: 212.2 g/mol
InChI Key: RDOYVWRCQYHNHO-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (CAS 27295-64-3) is a versatile chemical scaffold in medicinal chemistry research, recognized for its core structure in developing potent enzyme inhibitors. Its primary research value lies in its role as a key pharmacophore for non-peptide, small-molecule inhibitors of caspase-3 . Caspase-3 is a cysteine protease that plays a central executioner role in apoptosis, or programmed cell death . Unwanted apoptosis is a feature of many neurodegenerative disorders and other conditions, making caspase-3 a significant therapeutic target for neuroprotective, hepatoprotective, and cardioprotective strategies . Compounds based on this pyrrolo[3,4-c]quinoline-1,3-dione structure have been synthesized and evaluated as potent caspase-3 inhibitors, with some lead compounds demonstrating inhibitory activity in the nanomolar range (IC50 values as low as 3 nM) . The 4-methyl derivative serves as a fundamental building block for structure-activity relationship (SAR) studies, allowing researchers to explore substitutions at various positions, such as the 2- and 8- positions, to optimize potency and selectivity . This compound is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound to explore novel interventions in apoptosis-related pathologies.

Properties

IUPAC Name

4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYVWRCQYHNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346337
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27295-64-3
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functionality to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several analogues of pyrrolo[3,4-c]quinoline-1,3-dione derivatives have been synthesized, differing in substituent type and position:

Compound Name Substituents Physical State Key Properties/Activities Reference
2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione Methyl at positions 2 and 4 Not reported Increased steric hindrance vs. 4-methyl derivative
2-Cyclohexyl-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione Cyclohexyl at position 2, methyl at 5 Yellow oil Enhanced lipophilicity
2-Phenethyl-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione Phenethyl at position 2 Orange oil Potential CNS activity (unconfirmed)
4-Phenylpyrrolo[3,4-c]quinoline-1,3(2H)-dione Phenyl at position 4 Solid (assumed) Metal coordination (Rh complexes)

Key Observations :

  • Substituent Position : The 4-methyl derivative lacks the phenyl group present in the Rh-complex ligand reported in , which is critical for enantioselective kinase inhibition.
  • Physical State : Methyl and phenethyl substituents often yield oils, while bulkier groups (e.g., cyclohexyl) may enhance crystallinity .
Heterocyclic Core Variations

Comparisons with structurally related heterocycles:

Compound Class Core Structure Key Differences Applications/Activities Reference
1H-Pyrazolo[3,4-b]quinolines Pyrazole fused to quinoline Replaces pyrrole with pyrazole Anticancer (hypothesized)
Pyrrolo[3,4-c]pyridine-1,3-dione Pyrrole fused to pyridine Smaller aromatic system vs. quinoline Antidiabetic (glucose uptake)
1,3-DPP-based polymers Pyrrolo[3,4-c]pyrrole-1,3-dione Isomeric pyrrole-pyrrole fusion Organic semiconductors (LUMO: −3.5 eV)

Key Observations :

  • Biological Activity: Pyrrolo[3,4-c]pyridine derivatives with phenoxy substituents at position 4 show antidiabetic activity via insulin sensitization, whereas quinoline derivatives may prioritize CNS effects .

Biological Activity

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

  • Molecular Formula : C22H20N2O5
  • Molecular Weight : 392.41 g/mol
  • CAS Number : 27295-64-3
  • Melting Point : 255ºC
  • Density : 1.403 g/cm³

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the inhibition of caspase-3, a critical enzyme in the apoptosis pathway, which suggests its potential as a therapeutic agent in cancer treatment .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis via caspase-3 inhibition
MCF-7 (Breast)7.5Cell cycle arrest and apoptosis
A549 (Lung)6.0Inhibition of proliferation

Neuroprotective Effects

There is evidence suggesting that this compound may also possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is believed to be linked to its ability to inhibit oxidative stress and inflammation in neuronal cells .

Case Study: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. Results demonstrated a significant reduction in cell death and oxidative stress markers, indicating its potential utility in treating Alzheimer's disease .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Inhibition : By inhibiting caspase-3, the compound effectively suppresses apoptosis in cancer cells.
  • Antioxidant Properties : It reduces oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
  • Anti-inflammatory Action : It modulates inflammatory pathways, potentially mitigating neurodegenerative processes.

Q & A

Basic: What are the standard synthetic routes for 4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione?

The compound is typically synthesized via TosMIC (tosylmethylisocyanide) reactions. A representative method involves:

  • Reacting precursors (e.g., substituted quinolines) with TosMIC under reflux conditions (e.g., 130°C in N-methylpiperazine).
  • Extracting the product with ethyl acetate, followed by washing with brine and drying.
  • Purification via column chromatography (e.g., alumina column with ethyl acetate as eluent) to isolate the target compound in ~80% yield .
    Key data:
StepConditionsYield
Reaction130°C, 1 hr80%
PurificationAlumina column (EtOAc)98% purity

Basic: How is structural characterization performed for this compound?

Characterization relies on 1H NMR and chromatographic purity . For example:

  • 1H NMR (CDCl₃) : Peaks at δ 2.5–3.0 ppm (N-CH₃), δ 6.5–8.0 ppm (aromatic protons) confirm the pyrroloquinoline core .
  • HPLC/GC-MS : Used to verify purity (>95%) and detect isomers or byproducts .

Advanced: How can computational methods optimize its synthesis?

State-of-the-art quantum chemical calculations (e.g., reaction path searches) predict optimal reaction conditions (solvent, temperature) by modeling transition states and intermediates. Experimental validation narrows down parameters, reducing trial-and-error iterations .
Example workflow:

Simulate TosMIC reaction pathways.

Identify energy barriers for byproduct formation.

Test predicted conditions (e.g., 120°C in DMF) experimentally.

Advanced: What strategies resolve isomer formation during synthesis?

Isomers (e.g., 1-methyl vs. 3-methyl derivatives) arise from regioselectivity issues. Solutions include:

  • Chromatographic separation : Use gradient elution (hexane/EtOAc) to resolve isomers .
  • Directed substitution : Introduce steric hindrance via bulky groups (e.g., tert-butyl) to favor desired regiochemistry .

Advanced: How to address contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may stem from:

  • Structural variability : Substituent position (e.g., methyl at C4 vs. C6) alters electronic properties.
  • Assay conditions : pH, solvent, or cell line differences (e.g., HEK293 vs. HeLa) impact results.
    Methodological fix: Standardize assays using a common reference compound and control for solvent effects .

Basic: What safety protocols are critical during handling?

  • PPE : N95 masks, gloves, and eyeshields to prevent inhalation/skin contact.
  • Storage : In airtight containers under inert gas (N₂) to avoid degradation .

Advanced: How does reactor design impact scalability?

For large-scale synthesis:

  • Continuous-flow reactors enhance heat/mass transfer, reducing side reactions.
  • Membrane separation (e.g., nanofiltration) improves purity during workup .
    Data: Batch vs. flow reactor comparison:
ParameterBatch ReactorFlow Reactor
Yield75%88%
Purity90%95%

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Use factorial design to evaluate variables:

  • Factors : Substituent type (alkyl, aryl), position (C4, C6), and reaction time.
  • Response variables : Yield, solubility, bioactivity.
    Example 2² factorial matrix:
SubstituentPositionBioactivity (IC₅₀)
MethylC412 µM
PhenylC68 µM

This identifies critical structural motifs for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Reactant of Route 2
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

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